(6E,8Z)-5,10-dihydroxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-6,8-dien-2-one
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Overview
Description
Albocycline K3 is a macrocyclic compound produced by the bacterium Streptomyces sp. OH-3984. It is known for its ability to inhibit melanogenesis in B16 melanoma cells without exhibiting cytotoxicity
Preparation Methods
Albocycline K3 is typically isolated from the fermentation broth of Streptomyces sp. OH-3984. The preparation involves several steps:
Fermentation: The bacterium is cultured in a medium containing glucose, peptone, dry yeast, meat extract, sodium chloride, and calcium carbonate at a pH of 7.0.
Extraction: The fermentation broth is extracted with ethyl acetate.
Purification: The crude extract is chromatographed on a silica gel column using a chloroform-acetone solvent system.
Chemical Reactions Analysis
Albocycline K3 undergoes various chemical reactions, including:
Oxidation and Reduction:
Scientific Research Applications
Albocycline K3 has several scientific research applications:
Mechanism of Action
The exact mechanism of action of Albocycline K3 is not fully understood. it is known to inhibit melanogenesis in B16 melanoma cells at a concentration of 15.0 μg/mL without cytotoxicity . The compound does not exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, or yeast . Further research is needed to elucidate the molecular targets and pathways involved in its melanogenesis inhibition.
Comparison with Similar Compounds
Albocycline K3 can be compared with other melanogenesis inhibitors produced by Streptomyces sp., such as OH-3984 K1 and OH-3984 K3. These compounds also inhibit melanogenesis in B16 melanoma cells but at different concentrations . The unique aspect of Albocycline K3 is its specific inhibition of melanogenesis without cytotoxicity, which sets it apart from other similar compounds .
Similar Compounds
OH-3984 K1: Inhibits melanogenesis at a concentration of 7.5 μg/mL.
OH-3984 K3: Inhibits melanogenesis at a concentration of 3.8 μg/mL.
Properties
Molecular Formula |
C17H28O4 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(6E,8Z)-5,10-dihydroxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-6,8-dien-2-one |
InChI |
InChI=1S/C17H28O4/c1-12-7-8-15(18)13(2)6-5-10-17(4,20)11-9-16(19)21-14(12)3/h5-6,10,12,14-15,18,20H,7-9,11H2,1-4H3/b10-5+,13-6- |
InChI Key |
AIPQJEGNCNESPP-NFDGLWNWSA-N |
Isomeric SMILES |
CC1CCC(/C(=C\C=C\C(CCC(=O)OC1C)(C)O)/C)O |
Canonical SMILES |
CC1CCC(C(=CC=CC(CCC(=O)OC1C)(C)O)C)O |
Synonyms |
albocycline K3 |
Origin of Product |
United States |
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